An In-Depth Technical Guide to 3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde
An In-Depth Technical Guide to 3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established themselves as indispensable building blocks. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide focuses on a specific, highly functionalized aromatic aldehyde: 3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde .
This compound is a valuable intermediate, featuring a unique substitution pattern on the benzaldehyde core. The presence of a difluoromethoxy group (-OCF₂H), a fluorine atom, a methyl group, and a reactive aldehyde functionality makes it a versatile precursor for the synthesis of complex molecular architectures. While this specific molecule is not widely cataloged, its structural motifs are prevalent in a range of biologically active agents. This guide aims to provide researchers, chemists, and drug development professionals with a comprehensive technical overview, synthesizing data from structurally related compounds to illuminate its properties, synthesis, and potential applications.
Chemical Identity and Physicochemical Properties
Correctly identifying a compound is the bedrock of reproducible science. The structural features of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde define its reactivity and potential utility.
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IUPAC Name: 3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde
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Molecular Formula: C₉H₇F₃O₂
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Canonical SMILES: CC1=CC(=C(C(=C1)F)OC(F)F)C=O
As of the date of this publication, a specific CAS number for this exact isomer has not been prominently listed in major chemical databases, suggesting it is a specialized or novel research compound. Its properties can be inferred from closely related analogs.
Predicted Physicochemical Data
The following table summarizes the predicted and inferred physicochemical properties. These values are estimated based on data from analogous compounds such as 3,4-difluoro-5-methylbenzaldehyde and various difluoromethoxy benzaldehyde derivatives.[4][5]
| Property | Predicted Value / Observation | Rationale / Comparative Data |
| Molecular Weight | 212.15 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow liquid or low-melting solid. | Similar fluorinated benzaldehydes are typically liquids or low-melting solids.[6] |
| Boiling Point | > 200 °C (Estimated) | Fluorination generally increases boiling point compared to non-fluorinated analogs. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMSO). Sparingly soluble in water. | The organic structure predicts good solubility in nonpolar to polar aprotic solvents. |
| XLogP3 | ~2.5 (Estimated) | The difluoromethoxy group increases lipophilicity. This is a critical parameter for predicting membrane permeability.[7] |
Proposed Synthesis and Mechanistic Considerations
The synthesis of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde is most logically achieved via the difluoromethylation of a phenolic precursor. The key transformation is the conversion of a hydroxyl group into a difluoromethoxy ether.
Synthetic Pathway Overview
The proposed synthetic route begins with the commercially available 4-fluoro-3-hydroxy-5-methylbenzaldehyde . This precursor undergoes selective O-difluoromethylation to yield the target product. This strategy is predicated on the well-established reactivity of phenols in the presence of difluorocarbene precursors.[8][9]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the difluoromethylation of substituted phenols.[8][10][11]
Materials:
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4-Fluoro-3-hydroxy-5-methylbenzaldehyde (1.0 equiv)
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Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.0 - 2.5 equiv)
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Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (3.0 equiv)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl Acetate (EtOAc)
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Saturated brine solution
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluoro-3-hydroxy-5-methylbenzaldehyde (1.0 equiv), sodium chlorodifluoroacetate (2.5 equiv), and potassium carbonate (3.0 equiv).
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Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.
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Reaction Conditions: Place the flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
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Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by slowly adding deionized water.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
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Washing: Combine the organic layers and wash sequentially with deionized water and saturated brine solution to remove residual DMF and salts.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde.
Mechanistic Rationale
The key difluoromethylating agent is generated in situ. Sodium chlorodifluoroacetate, upon heating, undergoes decarboxylation to generate a difluorocarbene (:CF₂) intermediate.[8] The strongly basic conditions deprotonate the phenolic hydroxyl group of the precursor, forming a more nucleophilic phenoxide. This phenoxide anion then attacks the electrophilic difluorocarbene. This process likely occurs twice, followed by proton abstraction from the solvent or during workup, to form the final difluoromethyl ether. The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the ions and withstands the high reaction temperatures required for carbene generation.[11]
Spectroscopic and Analytical Characterization
Structural confirmation relies on a combination of spectroscopic techniques. The predicted data below is based on the analysis of similar fluorinated aromatic compounds.[10][12][13]
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¹H NMR:
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Aldehyde Proton (-CHO): A singlet is expected around δ 9.9-10.1 ppm.
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Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (δ 7.2-7.8 ppm), showing coupling to the adjacent fluorine atom.
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Difluoromethoxy Proton (-OCF₂H): A characteristic triplet is expected around δ 6.5-6.8 ppm due to coupling with the two adjacent fluorine atoms (²JHF ≈ 72-75 Hz).
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Methyl Protons (-CH₃): A singlet is expected around δ 2.2-2.4 ppm.
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¹³C NMR:
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Aldehyde Carbonyl (C=O): A signal is expected around δ 189-192 ppm.
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Aromatic Carbons (Ar-C): Signals will appear between δ 110-160 ppm. Carbons bonded to fluorine will show characteristic C-F coupling.
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Difluoromethoxy Carbon (-OCF₂H): A triplet is expected around δ 115-118 ppm due to one-bond coupling to the two fluorine atoms (¹JCF).
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Methyl Carbon (-CH₃): A signal is expected around δ 15-20 ppm.
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¹⁹F NMR:
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Difluoromethoxy Fluorines (-OCF₂H): A doublet is expected, coupled to the single proton (²JFH ≈ 72-75 Hz).
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Aromatic Fluorine (Ar-F): A multiplet is expected, showing coupling to the nearby aromatic protons.
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Mass Spectrometry (MS):
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[M]+: The molecular ion peak would be observed at m/z = 212.04.
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Fragmentation: Common fragmentation patterns would include the loss of the aldehyde group (-29) and potentially cleavage of the difluoromethoxy group.
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Infrared (IR) Spectroscopy:
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C=O Stretch (Aldehyde): A strong, sharp absorption is expected around 1690-1710 cm⁻¹.
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C-F Stretch: Strong absorptions are expected in the 1000-1250 cm⁻¹ region.
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C-H Stretch (Aromatic/Aliphatic): Absorptions will be observed around 2850-3100 cm⁻¹.
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Reactivity and Potential Applications
The utility of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde stems from the reactivity of its functional groups, making it a valuable building block in multi-step syntheses.
Key Reactions of the Aldehyde Group
The aldehyde is the primary site of reactivity and can undergo a wide array of transformations:
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Oxidation: Can be oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or Jones reagent.
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Reduction: Can be reduced to the corresponding benzyl alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[14]
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Reductive Amination: Can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.[15]
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Wittig Reaction: Can be converted to an alkene by reaction with a phosphonium ylide.
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Condensation Reactions: Can participate in aldol or Knoevenagel condensations to form α,β-unsaturated systems.[16]
Research and Application Context
The incorporation of the difluoromethoxy (-OCF₂H) group is a key strategy in drug design.[17] It is often considered a bioisostere of a hydroxyl or methoxy group but with significantly different electronic properties and metabolic stability. It can enhance membrane permeability and improve the pharmacokinetic profile of a drug candidate.[18]
Given the structural alerts present in this molecule, it is a prime candidate for use as an intermediate in the synthesis of:
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Agrochemicals: Many modern pesticides and herbicides contain fluorinated aromatic cores.[19]
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Pharmaceuticals: Substituted benzaldehydes are foundational in the synthesis of a vast number of active pharmaceutical ingredients (APIs).[6] The specific substitution pattern here could be relevant for developing inhibitors of enzymes or modulators of receptors where precise electronic and steric interactions are required. Analogs have been used in the development of Dopamine D4 receptor antagonists and other CNS-active agents.[15]
Safety and Handling
No specific safety data exists for 3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde. Therefore, it must be handled with the precautions appropriate for a novel research chemical, drawing guidance from the safety profiles of structurally similar compounds like other irritant aromatic aldehydes.
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Hazard Classification (Predicted):
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Skin Irritant
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Serious Eye Irritant
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May cause respiratory irritation
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Personal Protective Equipment (PPE):
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
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Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
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-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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First Aid:
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In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.
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In case of skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.
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If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
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If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
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Always consult a full Safety Data Sheet (SDS) for analogous compounds before handling and perform a thorough risk assessment for any new experimental procedure.
Conclusion
3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde represents a highly functionalized and synthetically valuable chemical intermediate. While specific experimental data for this compound is scarce, a comprehensive understanding of its structure, properties, and reactivity can be constructed through careful analysis of related molecules. Its unique combination of a reactive aldehyde handle and property-modulating fluoro substituents makes it a compelling building block for discovery programs in medicinal chemistry and agrochemicals. The synthetic protocols and characterization data outlined in this guide provide a solid foundation for researchers looking to synthesize and utilize this versatile compound in their work.
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